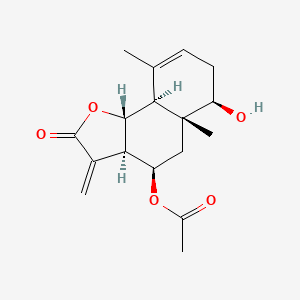![molecular formula C13H10N2O3 B14626027 Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- CAS No. 58668-43-2](/img/structure/B14626027.png)
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- is an organic compound with a complex structure that includes both a benzoic acid moiety and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- typically involves the reaction of benzoic acid derivatives with pyridine carbonyl compounds. One common method includes the use of methyl benzoate and sodium hydroxide in ethanol, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as recrystallization and filtration under reduced pressure are often employed to purify the product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and catalytic hydrogenation for reduction . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoquinones, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of microorganisms by disrupting their cellular processes . The compound’s structure allows it to bind to certain enzymes or receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler structure with similar antimicrobial properties.
Aminosalicylic acid: Shares some structural similarities and is used in the treatment of tuberculosis.
2-hydroxy-5-[(2-pyridinylcarbonyl)amino]benzoic acid: Another derivative with potential biological activities.
Uniqueness
Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]- is unique due to its combination of a benzoic acid moiety and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
58668-43-2 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
2-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O3/c16-12(11-7-3-4-8-14-11)15-10-6-2-1-5-9(10)13(17)18/h1-8H,(H,15,16)(H,17,18) |
Clé InChI |
VWWOTSGZCPYMNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


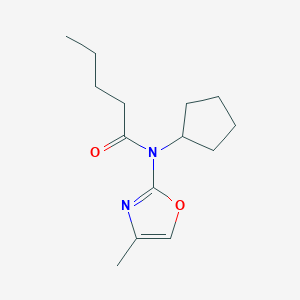
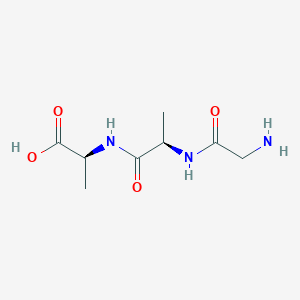
![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)
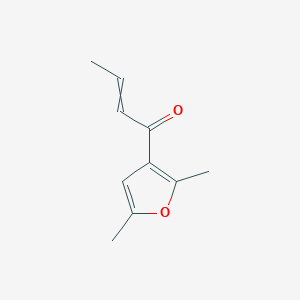
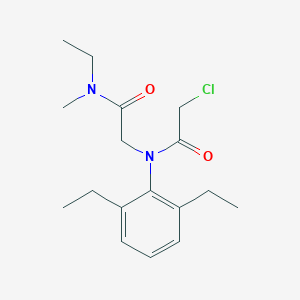
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
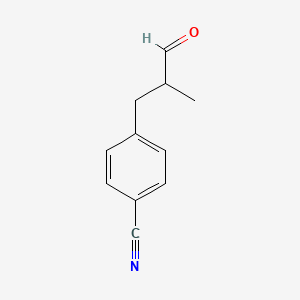
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
